molecular formula C15H22N2O2 B11155835 N-[3-oxo-3-(pentan-2-ylamino)propyl]benzamide

N-[3-oxo-3-(pentan-2-ylamino)propyl]benzamide

Cat. No.: B11155835
M. Wt: 262.35 g/mol
InChI Key: MRCMHTXWARQRBJ-UHFFFAOYSA-N
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Description

N-(Pentan-2-yl)-3-(phenylformamido)propanamide is an organic compound with a complex structure that includes a pentan-2-yl group, a phenylformamido group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pentan-2-yl)-3-(phenylformamido)propanamide typically involves the reaction of pentan-2-ylamine with phenylformamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity N-(Pentan-2-yl)-3-(phenylformamido)propanamide.

Chemical Reactions Analysis

Types of Reactions

N-(Pentan-2-yl)-3-(phenylformamido)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.

Scientific Research Applications

N-(Pentan-2-yl)-3-(phenylformamido)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Pentan-2-yl)-3-(phenylformamido)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(Pentan-2-yl)-2-(phenylamino)propanamide
  • N-(Pentan-2-yl)-2-{[2-(trifluoromethyl)phenyl]amino}propanamide

Uniqueness

N-(Pentan-2-yl)-3-(phenylformamido)propanamide is unique due to its specific structural features, such as the presence of both a pentan-2-yl group and a phenylformamido group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

N-[3-oxo-3-(pentan-2-ylamino)propyl]benzamide

InChI

InChI=1S/C15H22N2O2/c1-3-7-12(2)17-14(18)10-11-16-15(19)13-8-5-4-6-9-13/h4-6,8-9,12H,3,7,10-11H2,1-2H3,(H,16,19)(H,17,18)

InChI Key

MRCMHTXWARQRBJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC(=O)CCNC(=O)C1=CC=CC=C1

Origin of Product

United States

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